molecular formula C60H88N16O10 B055849 H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH CAS No. 117442-29-2

H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH

Cat. No. B055849
CAS RN: 117442-29-2
M. Wt: 1193.4 g/mol
InChI Key: WRKGJJMTAAGKOY-NAURNBLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH, also known as angiotensin IV, is a peptide that has been extensively studied in the field of scientific research. This peptide has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • Avian Xenopsin-Related Peptides : This peptide, known as XP-2, and its partial sequence XP-1, have been identified in avian species. They are mostly present in precursor forms and are released by endogenous enzymes during extraction. XP-2 shows pharmacological capabilities, such as increasing vascular permeability in rats and releasing histamine from isolated rat mast cells, suggesting potential roles in regulating tissue blood flow and fluid exchange (Carraway, Cochrane, & Mitra, 1988).

  • Antimicrobial Activity : An analog of the antimicrobial peptide indolicidin, which shares some sequence similarity, demonstrates broad-spectrum antimicrobial activity and low hemolytic activity. These peptides have potential for further development as antimicrobial drugs (Smirnova et al., 2020).

  • Major Histocompatibility Complex (MHC) Alloantigens : The peptide sequence is part of the amino-terminal residues of murine MHC alloantigens, which are crucial in immune response regulation. This information contributes to understanding the primary structure of murine histocompatibility antigens (Uehara et al., 1980).

  • Renin Inhibitors : Peptides containing similar sequences have been tested for their ability to inhibit human plasma renin. These findings are significant for the development of new therapeutic agents for conditions like hypertension (Allen et al., 1989).

  • Neuropeptide Research : In Hydra magnipapillata, peptides with partial sequence similarity have been identified as neuropeptides. These findings enhance our understanding of neuropeptides in various species (Moosler, Rinehart, & Grimmelikhuijzen, 1996).

  • Antioxidant Action in Myocardial Ischemia : The peptide apelin-12 and its structural analog, containing similar sequences, enhance antioxidant defense in experimental myocardial ischemia and reperfusion. This suggests potential therapeutic applications for heart-related conditions (Pisarenko et al., 2014).

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)/t36-,41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGJJMTAAGKOY-NAURNBLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1193.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH
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H-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-OH
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.